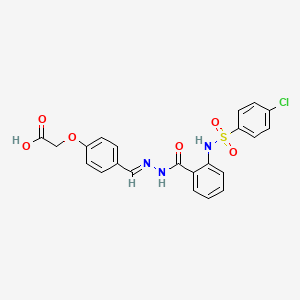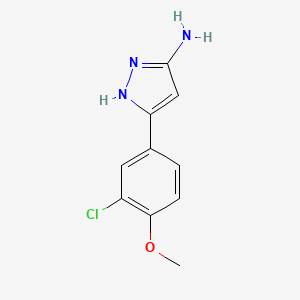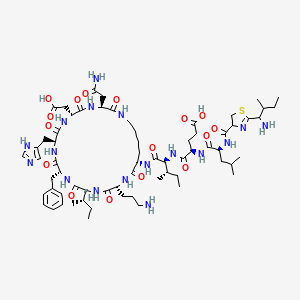
Bacitracin, United States PharmacopeiaReference Standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacitracin is a peptide antibiotic produced by Bacillus subtilis. It is primarily used to prevent wound infections and treat localized skin infections. The United States Pharmacopeia Reference Standard for Bacitracin ensures the quality, purity, and potency of this compound for pharmaceutical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bacitracin is produced through a fermentation process involving Bacillus subtilis. The fermentation broth is subjected to various purification steps, including precipitation, filtration, and chromatography, to isolate the active compound .
Industrial Production Methods: In industrial settings, Bacitracin is produced in large-scale fermenters. The fermentation conditions, such as pH, temperature, and nutrient supply, are carefully controlled to optimize yield. After fermentation, the broth undergoes downstream processing to purify Bacitracin .
Análisis De Reacciones Químicas
Types of Reactions: Bacitracin undergoes several chemical reactions, including:
Oxidation: Bacitracin can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the peptide structure of Bacitracin.
Substitution: Bacitracin can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified peptides and degradation products, which can be analyzed using chromatographic techniques .
Aplicaciones Científicas De Investigación
Bacitracin has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Utilized in topical formulations to prevent and treat skin infections. It is also used in combination with other antibiotics for broader antimicrobial coverage.
Industry: Applied in the production of veterinary medicines and as a preservative in certain products
Mecanismo De Acción
Bacitracin inhibits bacterial cell wall synthesis by interfering with the dephosphorylation of lipid pyrophosphate, a crucial step in the synthesis of peptidoglycan. This action prevents the formation of a functional cell wall, leading to bacterial cell death. Bacitracin primarily targets Gram-positive bacteria .
Comparación Con Compuestos Similares
Vancomycin: Another peptide antibiotic that inhibits cell wall synthesis but through a different mechanism.
Polymyxin B: Targets the bacterial cell membrane rather than the cell wall.
Neomycin: An aminoglycoside antibiotic that inhibits protein synthesis.
Uniqueness of Bacitracin: Bacitracin is unique in its specific inhibition of lipid pyrophosphate dephosphorylation, making it particularly effective against certain Gram-positive bacteria. Its use in combination with other antibiotics enhances its antimicrobial spectrum .
Propiedades
Fórmula molecular |
C66H103N17O16S |
|---|---|
Peso molecular |
1422.7 g/mol |
Nombre IUPAC |
(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48?,52?,53-,54-/m0/s1 |
Clave InChI |
CLKOFPXJLQSYAH-RNHDWVCBSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)
![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)

![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)
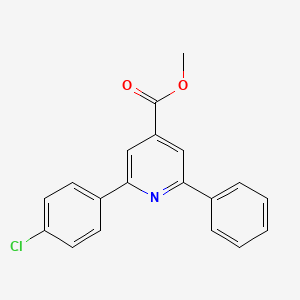
![Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12045599.png)
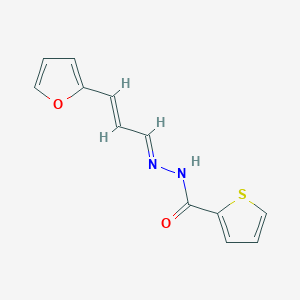
![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)
